molecular formula C20H28N2O2 B11134608 2-(2,3-dihydro-1-benzofuran-6-yl)-N-(octahydro-2H-quinolizin-1-ylmethyl)acetamide

2-(2,3-dihydro-1-benzofuran-6-yl)-N-(octahydro-2H-quinolizin-1-ylmethyl)acetamide

Cat. No.: B11134608
M. Wt: 328.4 g/mol
InChI Key: YTQCPXRATSNDFS-UHFFFAOYSA-N
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Description

2-(2,3-DIHYDRO-1-BENZOFURAN-6-YL)-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]ACETAMIDE is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

The synthesis of 2-(2,3-DIHYDRO-1-BENZOFURAN-6-YL)-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]ACETAMIDE involves several steps, starting with the preparation of the benzofuran core. One common method for constructing benzofuran rings is through a free radical cyclization cascade, which allows for the synthesis of complex polycyclic benzofuran compounds . The reaction conditions typically involve the use of radical initiators and specific solvents to facilitate the cyclization process.

For industrial production, the synthesis may be scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

2-(2,3-DIHYDRO-1-BENZOFURAN-6-YL)-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2,3-DIHYDRO-1-BENZOFURAN-6-YL)-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]ACETAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,3-DIHYDRO-1-BENZOFURAN-6-YL)-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to anti-tumor effects .

Comparison with Similar Compounds

2-(2,3-DIHYDRO-1-BENZOFURAN-6-YL)-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]ACETAMIDE can be compared with other benzofuran derivatives, such as:

The uniqueness of 2-(2,3-DIHYDRO-1-BENZOFURAN-6-YL)-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]ACETAMIDE lies in its specific molecular structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H28N2O2

Molecular Weight

328.4 g/mol

IUPAC Name

N-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl)-2-(2,3-dihydro-1-benzofuran-6-yl)acetamide

InChI

InChI=1S/C20H28N2O2/c23-20(13-15-6-7-16-8-11-24-19(16)12-15)21-14-17-4-3-10-22-9-2-1-5-18(17)22/h6-7,12,17-18H,1-5,8-11,13-14H2,(H,21,23)

InChI Key

YTQCPXRATSNDFS-UHFFFAOYSA-N

Canonical SMILES

C1CCN2CCCC(C2C1)CNC(=O)CC3=CC4=C(CCO4)C=C3

Origin of Product

United States

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